Diphenylphosphine oxide

Übersicht

Beschreibung

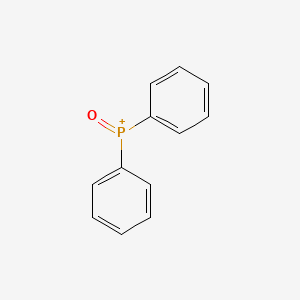

Diphenylphosphine oxide (DPPO, (C₆H₅)₂P(O)H) is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and an oxygen atom. Its P–H bond dissociation energy (BDE) is 79 kcal/mol, comparable to NHC–boranes, making it a versatile reagent in radical chemistry (). DPPO is widely used in catalytic asymmetric synthesis (), flame retardants (), and materials science (). Its reactivity stems from the electron-withdrawing phenyl groups, which enhance the acidity of the P–H bond, facilitating nucleophilic and radical reactions.

Vorbereitungsmethoden

Synthesis via Grignard Reagent and Phosphonic Esters

The reaction of phosphonic esters with Grignard reagents represents a classical route to diphenylphosphine oxide. As detailed in the Wikipedia entry, diethylphosphite [(C₂H₅O)₂P(O)H] reacts with phenylmagnesium bromide (C₆H₅MgBr) in a two-step sequence . First, the Grignard reagent displaces ethoxy groups to form (C₆H₅)₂P(O)MgBr, which is subsequently protonated with hydrochloric acid to yield the target compound. This method achieves moderate yields (60–75%) but requires strict anhydrous conditions and precise stoichiometric control to avoid over-alkylation.

A notable variation involves substituting diethylphosphite with chlorodiphenylphosphine (ClP(C₆H₅)₂), which undergoes partial hydrolysis in aqueous media . While this route avoids Grignard reagents, it necessitates careful pH adjustment to prevent complete hydrolysis to phosphinic acids.

Quaternization of Tertiary Phosphines with Aryl Bromides

A modern two-step protocol developed by ACS Omega researchers involves quaternizing tertiary diphenylphosphines with aryl bromides . For instance, methyldiphenylphosphine (CH₃P(C₆H₅)₂) reacts with p-tolyl bromide (BrC₆H₄CH₃) in phenol solvent under reflux to form a phosphonium salt intermediate. Subsequent oxidation with hydrogen peroxide or air yields this compound derivatives.

Reaction Conditions and Optimization

-

Catalyst : Phenol acts as both solvent and proton donor, enabling rapid quaternization at 110°C .

-

Workup : The phosphonium salt is isolated via column chromatography (PE/DCM/MeOH eluent) and dried at 110°C to remove solvent residues .

-

Yield : This method achieves 75% isolated yield for methyldiphenyl(p-tolyl)phosphonium bromide .

Hydrophosphorylation of Terminal Alkynes

Copper-catalyzed hydrophosphorylation has emerged as a versatile method for synthesizing alkenylphosphine oxides, which can be reduced to this compound. As reported in RSC Advances, terminal alkynes (e.g., phenylacetylene) react with this compound under visible light irradiation in the presence of CuCl and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) .

Key Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Catalyst | CuCl (5 mol%) |

| Base | TBD (20 mol%) |

| Solvent | CHCl₃ |

| Light Source | 23 W white LED |

| Yield | Up to 92% (3ak) |

This method exhibits exceptional regioselectivity for anti-Markovnikov addition, attributed to steric and electronic effects favoring E-alkenylphosphine oxide formation . Gram-scale reactions (10 mmol) retain high efficiency, underscoring industrial applicability .

Arbuzov Reaction with Sym-Trichlorotrimethylbenzene

A patent-pending method employs sym-trimethylbenzene derivatives and phosphine precursors in an Arbuzov reaction . For example, 1,3,5-trimethyl-2-trichloromethylbenzene reacts with this compound precursors (e.g., Ph₂P(O)M, M = H, Li, Na) under basic conditions. Hydrolysis of the resultant dichlorophosphine intermediate yields this compound.

Advantages and Limitations

-

Advantage : Avoids Grignard reagents, enhancing safety.

-

Limitation : Requires column chromatography for intermediate purification, reducing atom economy .

Radical-Mediated Synthesis

Recent advances leverage photoredox catalysis to generate phosphorus-centered radicals. In one protocol, this compound reacts with benzothiazole under visible light in the presence of Na₂Eosin Y, producing coupled products via a radical chain mechanism . While primarily used for functionalization, this approach highlights the reactivity of P(O)–H bonds under mild conditions.

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation routes based on yield, scalability, and practicality:

Analyse Chemischer Reaktionen

Reaction with Azodicarboxylates

DPPO reacts rapidly with dialkyl azodicarboxylates (R–N=N–COOR) to form 1:1 adducts (Fig. 1A). Structural studies reveal distinct stereochemical outcomes depending on the alkyl group (R):

-

Diethyl azodicarboxylate : Forms a cis-configured adduct (space group P) with lattice parameters a = 12.197(5) Å, b = 9.507(3) Å, c = 8.503(6) Å .

-

Diisopropyl azodicarboxylate : Produces a trans-configured adduct (space group P2₁/c) with a = 21.344(6) Å, b = 9.702(2) Å, c = 10.929(4) Å .

¹H and ¹³C NMR studies indicate hindered rotation about the P–N bond, suggesting a stepwise mechanism involving initial nucleophilic attack by DPPO’s P–H group on the azodicarboxylate’s electrophilic nitrogen .

Nucleophilic Additions and Coupling Reactions

DPPO participates in nickel-catalyzed cross-couplings and ligand-coupling reactions:

Table 1: Nickel-Catalyzed Arylation of DPPO

Mechanistic studies propose a ligand-coupling pathway through pentacoordinate phosphorus intermediates (Fig. 1B) .

Tautomerism and Acid-Base Behavior

DPPO exists in equilibrium with its minor tautomer, diphenylphosphinous acid ((C₆H₅)₂POH), with the keto form (P=O) dominating (>95%) . Deprotonation with bases (e.g., K₂CO₃) generates the phosphinite anion [(C₆H₅)₂PO]⁻, a key nucleophile in catalytic cycles .

Oxidation

-

Peroxide-Mediated Oxidation : DPPO reacts with H₂O₂ to form diphenylphosphinic acid ((C₆H₅)₂P(O)OH) .

-

Air Oxidation : Prolonged exposure to air slowly oxidizes DPPO to the same product .

Reduction

-

DIBAH Reduction : Diisobutylaluminum hydride (DIBAH) reduces DPPO to diphenylphosphine ((C₆H₅)₂PH), a precursor for phosphine ligands .

Substitution and Functionalization

-

Thionyl Chloride : Converts DPPO to chlorodiphenylphosphine ((C₆H₅)₂PCl) .

-

Wittig Reactions : DPPO-derived phosphonium salts (e.g., (C₆H₅)₂P(O)CH₂Ph⁺ Br⁻) undergo Wittig olefination with aldehydes to form alkenes (Table 2) .

Table 2: Wittig Reactions of DPPO-Derived Salts

| Phosphonium Salt | Aldhyde | Product | Yield (%) |

|---|---|---|---|

| (4-MeO-C₆H₄)P(O)Ph₂ | Benzaldehyde | 4-Methoxystilbene | 89 |

| (2-Naphthyl)P(O)Ph₂ | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)naphthalene | 74 |

Key Mechanistic Pathways

Wissenschaftliche Forschungsanwendungen

Synthesis of Organophosphorus Compounds

Diphenylphosphine oxide is a crucial intermediate in the synthesis of various organophosphorus compounds, which are widely used as pesticides and herbicides in agriculture. Its ability to facilitate the formation of phosphorus-containing compounds makes it invaluable in agrochemical research.

Ligand in Coordination Chemistry

As a ligand, this compound enhances the stability and reactivity of metal complexes. These complexes are essential in catalysis and materials science. The compound's unique properties allow it to participate in various coordination reactions, leading to the development of new catalysts for organic transformations.

Case Study: Coordination Complexes

- Research Focus : Investigating the role of this compound in stabilizing palladium complexes.

- Findings : The use of this compound significantly improved the catalytic activity in cross-coupling reactions, demonstrating its effectiveness as a ligand in coordination chemistry .

Pharmaceutical Development

In medicinal chemistry, this compound is employed to modify biological activity and develop new drugs targeting neurological disorders. Its structural features allow for the design of compounds with enhanced therapeutic profiles.

Case Study: Neurological Drug Development

- Research Focus : The synthesis of novel this compound derivatives aimed at treating Alzheimer's disease.

- Findings : Several derivatives exhibited improved binding affinity to target proteins involved in neurodegeneration, suggesting potential as therapeutic agents .

Flame Retardants

This compound is incorporated into polymers to enhance fire resistance. This application is particularly important in producing safer materials for construction and textiles, where fire safety is crucial.

Data Table: Flame Retardant Properties

| Polymer Type | This compound Concentration (%) | Fire Resistance Rating |

|---|---|---|

| Polyurethane | 5 | V-0 |

| Polyethylene | 10 | V-1 |

| Epoxy Resin | 7 | V-0 |

Analytical Chemistry

In analytical applications, this compound is used to detect and quantify phosphine derivatives. Its role in environmental monitoring and quality control has been established through various analytical methods.

Case Study: Environmental Monitoring

- Research Focus : Detection of phosphine derivatives in industrial waste.

- Findings : The incorporation of this compound into analytical protocols improved detection limits and accuracy, facilitating better compliance with environmental regulations .

Catalytic Applications

This compound serves as an effective catalyst or co-catalyst in several organic reactions, including:

- Horner-Wittig Reactions

- Suzuki-Miyaura Coupling

- Buchwald-Hartwig Cross Coupling

These reactions benefit from the compound's ability to stabilize reaction intermediates and enhance yields.

Data Table: Catalytic Performance

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Horner-Wittig Reaction | This compound | 85 |

| Suzuki-Miyaura Coupling | This compound | 90 |

| Buchwald-Hartwig Cross Coupling | This compound | 95 |

Wirkmechanismus

The mechanism of action of diphenylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. It can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions. The molecular targets and pathways involved include various metal complexes and organic substrates .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Phosphine Oxides

Dibenzylphosphine Oxide

- Structure : (C₆H₅CH₂)₂P(O)H.

- Reactivity: In three-component Kabachnik-Fields reactions, dibenzylphosphine oxide exhibits reactivity comparable to DPPO, yielding α-amino phosphine oxides with similar efficiency (). However, steric bulk from benzyl groups may slow certain transformations.

Di(2-methylphenyl)phosphine Oxide

- Structure : (2-CH₃C₆H₄)₂P(O)H.

- Catalytic Activity : Forms Pd catalysts with intermediate activity in Hirao reactions. Comparable to DPPO in cross-coupling efficiency ().

Di(4-methylphenyl)phosphine Oxide

- Structure : (4-CH₃C₆H₄)₂P(O)H.

- Catalytic Performance : Nearly identical to DPPO in Pd-catalyzed reactions, suggesting para-substitution minimally affects electronic properties ().

Diethyl Phosphite (P(O)H(OEt)₂)

- Reactivity : In hydrophosphorylation, DPPO outperforms diethyl phosphite (98% vs. 2% yield) due to stronger electron-withdrawing effects from phenyl groups, which increase P–H acidity ().

Electronic and Redox Properties

Fluorene-Based Derivatives

- SPA-2,7-F(POPh₂)₂, SPA-3,6-F(POPh₂)₂, SPA-2-FPOPh₂: Oxidation: All show irreversible first oxidation at ~1.05 V vs. SCE, indicating phenylacridine units are harder to oxidize than non-phosphorylated analogs (). Reduction: Potentials vary with substituent position:

- SPA-2,7-F(POPh₂)₂: -1.98 V

- SPA-3,6-F(POPh₂)₂: -2.40 V

- SPA-2-FPOPh₂: -2.30 V ().

Host Materials for OLEDs

- PhCzBN-PO (DPPO-Decorated): Achieves 32.4% external quantum efficiency (EQE) in green electroluminescence due to nonplanar structure and enhanced charge transport ().

- HM-A4, HM-A5, HM-A6 (Pyridine-Phosphine Oxide Hybrids) : Similar frontier orbital energies to DPPO-based hosts but lower EQE, highlighting DPPO's superior hole-blocking capacity ().

Thermal and Material Properties

Flame Retardancy

- Bis-DPPO Derivatives : Exhibit superior flame retardancy in epoxy resins compared to DOPO (dihydro-9,10-dioxa-10-phosphaphenanthrene-10-oxide) analogs, attributed to higher phosphorus content and thermal stability ().

- Polyimide/SiO₂ Films : DPPO side groups enhance light transmittance (85% at 450 nm) and atomic oxygen resistance ().

Data Tables

Table 1: Key Physical and Electronic Properties

| Compound | P–H BDE (kcal/mol) | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Application Highlights |

|---|---|---|---|---|

| Diphenylphosphine oxide | 79 | 1.05 (irreversible) | -1.98 to -2.40* | Catalysis, OLEDs, Flame retardants |

| Dibenzylphosphine oxide | N/A | N/A | N/A | α-Amino phosphine oxide synthesis |

| Di(2-methylphenyl)phosphine oxide | N/A | N/A | N/A | Pd-catalyzed cross-coupling |

| PhCzBN-PO | N/A | N/A | N/A | OLEDs (EQE: 32.4%) |

*Depends on substituent position ().

Table 2: Reactivity Comparison in Hydrophosphorylation

| Substrate | P(O)H Reagent | Yield (%) | Selectivity (E:Z) | Reference |

|---|---|---|---|---|

| Methyl propiolate | DPPO | 98 | >99:1 | |

| Methyl propiolate | Diethyl phosphite | 2 | N/A | |

| Phenylacetylene | DPPO | 85 | >99:1 |

Biologische Aktivität

Diphenylphosphine oxide (DPPO) is a phosphine oxide compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is characterized by the presence of a phosphorus atom bonded to two phenyl groups and an oxygen atom. Its chemical structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, aziridine phosphine oxides, which include DPPO derivatives, demonstrated significant antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, showing that these compounds can inhibit cell viability effectively at concentrations ranging from 3.125 to 100 µM .

Table 1: IC50 Values of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DPPO-1 | HeLa | 25 |

| DPPO-2 | Ishikawa | 30 |

| DPPO-3 | L929 (non-tumor) | 50 |

The mechanisms underlying the anticancer activity of this compound derivatives involve several pathways:

- Cell Cycle Arrest : Studies indicate that these compounds induce cell cycle arrest, particularly in the S phase. This was confirmed through flow cytometry analysis, which showed an increase in sub-G1 phase cells indicative of apoptosis .

- Reactive Oxygen Species (ROS) Production : Compounds like DPPO have been shown to elevate ROS levels, which can lead to DNA damage and contribute to the observed cytotoxic effects .

Antibacterial Activity

In addition to anticancer properties, this compound has been investigated for its antibacterial activity. Preliminary assessments indicated moderate efficacy against various bacterial strains, although specific data on its effectiveness compared to established antibiotics remain limited .

Case Studies

- In Vitro Studies : A study involving this compound derivatives demonstrated their ability to inhibit the proliferation of HL-60 human leukemia cells. The results suggested that certain modifications to the this compound structure could enhance biological activity against this cell line .

- Synthesis and Characterization : The synthesis of this compound derivatives often involves reactions with azodicarboxylates, leading to new compounds with potential therapeutic applications. These reactions are characterized by rapid formation and structural diversity, which can be tailored for specific biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for diphenylphosphine oxide (DPPO), and how can its purity be verified in laboratory settings?

- Methodological Answer : DPPO is commonly synthesized via nucleophilic substitution or oxidation of diphenylphosphine. A microwave (MW)-assisted method using 1.5 equivalents of DPPO, 2 equivalents of Ag₂O as an oxidant, and acetonitrile as a solvent at 100°C for 2 hours achieves 80–93% yields of benzophosphole oxide derivatives . For purity verification, use:

- Nuclear Magnetic Resonance (NMR) : Confirm the absence of residual diphenylphosphine (δ ~4–5 ppm for P–H bonds).

- High-Performance Liquid Chromatography (HPLC) : Monitor retention times against certified standards.

- Elemental Analysis : Match experimental C, H, and P percentages with theoretical values (C: 71.28%, H: 5.49%, P: 15.33%) .

Q. What safety protocols are critical when handling DPPO in laboratory experiments?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as DPPO decomposes into toxic phosphorus oxides and CO under heat .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Avoid contact with alkalis, halogens, or combustible materials .

Q. How can DPPO be characterized spectroscopically, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify the P=O stretch at 1190–1250 cm⁻¹ and aromatic C–H stretches at 3050–3100 cm⁻¹ .

- ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphine oxide structure .

- Mass Spectrometry (MS) : Look for the molecular ion peak at m/z 202.19 (C₁₂H₁₁OP) .

Advanced Research Questions

Q. What role does DPPO play in catalytic cycles, and how can its hydrogen-donor capability be optimized in deuterium-labeling studies?

- Methodological Answer : DPPO acts as a hydrogen donor in redox-neutral reactions. In deuterium labeling, substituting HCO₂Na with DCO₂Na increases deuterium incorporation (e.g., from 30% to 77% in product d-2A). Combining DPPO with deuterated agents achieves >80% deuterium enrichment, suggesting synergistic effects between DPPO and deuterated salts . Key variables:

- Catalyst Loading : 10–20 mol% DPPO.

- Temperature : 80–100°C for optimal H/D exchange .

Q. How do computational studies elucidate the mechanism of DPPO-mediated organocatalytic reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., ωB97X-D level) reveal that DPPO derivatives like (2-hydroxybenzyl)this compound accelerate SN2 reactions via transition-state stabilization. The rate-determining step is carboxylate-alkoxyphosphonium ion substitution, with a calculated energy barrier of ~20 kcal/mol . Software recommendations:

- Gaussian 16 : For geometry optimization and frequency analysis.

- PyMol : Visualize intramolecular dehydration pathways .

Q. What strategies enhance DPPO’s coordination efficiency with lanthanides for luminescent materials?

- Methodological Answer : DPPO’s this compound unit chelates Eu(III) via oxygen lone pairs. To improve coordination:

- Ligand Design : Introduce electron-withdrawing groups (e.g., –CF₃) to increase Lewis acidity.

- Solvent Optimization : Use anhydrous DMF to prevent hydrolysis.

- Spectroscopic Validation : Monitor Eu(III) emission at 612 nm (⁵D₀ → ⁷F₂ transition) .

Q. How can DPPO be integrated into multicomponent reactions to synthesize β-aminophosphoryl compounds?

- Methodological Answer : A three-component reaction of DPPO, amines, and orthoformates under MW irradiation (80°C, 1 hour) yields (aminomethylene)bisphosphine oxides. Key steps:

- Reagent Ratios : 1:1:1 (DPPO:amine:orthoformate).

- Workup : Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) .

Q. Key Research Gaps and Contradictions

- Contradiction : While DPPO is stable under inert atmospheres , its oxidation in air complicates long-term storage . Solutions include argon-purged storage or stabilization with radical scavengers (e.g., BHT).

- Gap : Limited data exist on DPPO’s ecotoxicology. Researchers should conduct Daphnia magna acute toxicity assays (OECD 202) to address this .

Eigenschaften

IUPAC Name |

oxo(diphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPJFKYCVYXDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60422562 | |

| Record name | Diphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4559-70-0 | |

| Record name | Diphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (phenylphosphoroso)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXW49HG6X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.